molecular formula C17H11N3O B189264 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile CAS No. 79225-55-1

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B189264
CAS RN: 79225-55-1
M. Wt: 273.29 g/mol
InChI Key: PPWYWNPYONMTBG-UHFFFAOYSA-N
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Patent
US04545810

Procedure details

Benzil 63.1 grams (0.3 mole) along with 30 grams (0.3 mole) of cyanoacetohydrazide in 200 mls of dimethylformamide was heated at 110° C. for five hours. The solution was cooled and the precipitant solid was filtered and washed with ethyl alcohol. The filtrate was vacuum distilled and the residual solid was washed with ethyl alcohol and filtered. There was isolated 74.5 grams, a 95% yield, of a solid which melted at 280°-281° C. Calculated for C17H11N3O, C, 74.7; H, 4.1; N, 15.4. Found: C, 74.4; H, 4.16; N, 15.2. The infrared spectra showed the nitrile at 4.5μ; the ##STR57## band for an amide at 6.0μ.
Quantity
63.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]([CH2:19][C:20]([NH:22][NH2:23])=[O:21])#[N:18]>CN(C)C=O>[C:17]([C:19]1[C:20](=[O:21])[NH:22][N:23]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:7]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)#[N:18]

Inputs

Step One
Name
Quantity
63.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)CC(=O)NN
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitant solid was filtered
WASH
Type
WASH
Details
washed with ethyl alcohol
DISTILLATION
Type
DISTILLATION
Details
distilled
WASH
Type
WASH
Details
the residual solid was washed with ethyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
There was isolated 74.5 grams

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.